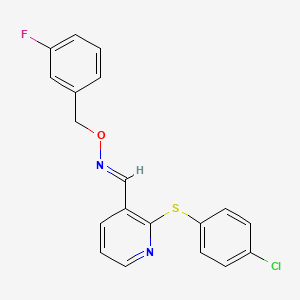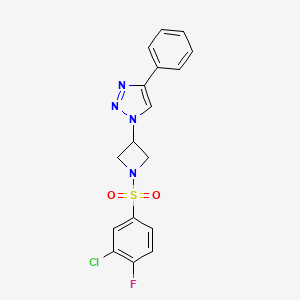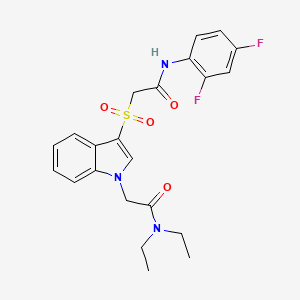![molecular formula C12H14N4O2 B2521303 2-甲基-6-[(1-甲基吡唑-4-基)甲基氨基]吡啶-4-羧酸 CAS No. 1915348-75-2](/img/structure/B2521303.png)
2-甲基-6-[(1-甲基吡唑-4-基)甲基氨基]吡啶-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-Methyl-6-[(1-methylpyrazol-4-yl)methylamino]pyridine-4-carboxylic acid is a pyridine derivative that is of interest due to its potential as a ligand in coordination chemistry. This compound is related to the family of pyridine and pyrazole derivatives, which are known for their ability to bind to various metal ions and form complexes with potential applications in catalysis, pharmaceuticals, and materials science.
Synthesis Analysis
The synthesis of related pyridine and pyrazole derivatives has been explored in several studies. For instance, the synthesis of 1H-pyrazole-3-carboxamide derivatives has been achieved by reacting acid chlorides with 2,3-diaminopyridine, yielding good product yields . Similarly, the synthesis of monoamide isomers, such as 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester, has been performed using acyl chloride reactions with substituted aminopyridines . These methods could potentially be adapted for the synthesis of 2-Methyl-6-[(1-methylpyrazol-4-yl)methylamino]pyridine-4-carboxylic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridine and pyrazole derivatives is often characterized using spectroscopic techniques such as FT-IR, NMR, and UV-vis . These techniques provide information about the functional groups present and the overall molecular architecture. For the compound , similar analytical methods would likely reveal the presence of the pyridine and pyrazole rings, the methyl groups, and the carboxylic acid moiety.
Chemical Reactions Analysis
Pyridine and pyrazole derivatives can participate in various chemical reactions, particularly as ligands in coordination chemistry. They can form complexes with metal ions, where the nitrogen atoms in the pyridine and pyrazole rings act as coordination sites . The reactivity of these compounds can be influenced by the presence of substituents, which can induce electronic effects and steric hindrance, affecting the binding affinity and geometry of the resulting complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine and pyrazole derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and reactivity. For example, the introduction of bulky substituents can lead to sterically hindered complexes with unique structural motifs, as seen in iron(II) complexes of 2,6-di(1H-pyrazol-3-yl)-pyridine derivatives . The compound 2-Methyl-6-[(1-methylpyrazol-4-yl)methylamino]pyridine-4-carboxylic acid would likely exhibit properties consistent with its molecular structure, such as solubility in organic solvents and the ability to form hydrogen bonds due to the carboxylic acid group.
科学研究应用
晶体工程中的超分子合成子
包括吡啶-4-羧酸衍生物在内的吡嗪羧酸的结构分析揭示了超分子合成子的重要性,特别是羧酸-吡啶超分子合成子 V。该合成子通过氢键组装,在吡啶和吡嗪单羧酸的自组装和晶体工程中发挥着至关重要的作用。能量计算表明,合成子 V 中的 O-H⋯N 和 C-H⋯O 氢键是由活化的酸性供体和碱性受体原子产生的,为未来的晶体工程策略提供了见解 (Peddy Vishweshwar 等人,2002)。
抗癌和抗炎药
新型吡唑并嘧啶衍生物已被合成并评估其抗癌和抗 5-脂氧合酶活性,展示了吡啶-4-羧酸衍生物在药学中的潜力。这些化合物的构效关系 (SAR) 分析为开发新的治疗剂提供了宝贵的见解 (A. Rahmouni 等人,2016)。
抗菌活性
已制备出一系列源自吡啶-2,6-羧酰胺的吡啶桥联双羧酰胺席夫碱,并表现出显着的抗菌活性。这项研究突出了吡啶-4-羧酸衍生物作为抗菌剂的潜力,为开发新的抗生素做出了贡献 (M. Al-Omar & A. Amr,2010)。
A1 腺苷受体抑制剂
作为 A1 腺苷受体抑制剂的 4-氨基吡唑并[3,4-b]吡啶的合成和评估强调了吡啶-4-羧酸衍生物在开发受体亚型的选择性抑制剂中的重要性。这项研究有助于理解受体亲和性和选择性的结构基础,为设计受体特异性药物提供了途径 (F. Manetti 等人,2005)。
配位化学和分子识别
包括与吡啶-4-羧酸相关的吡啶衍生物的铁(II)配合物的研究强调了这些化合物在配位化学和分子识别中的作用。对这些配合物中氢键和空间效应的研究为设计金属有机骨架和分子传感器提供了见解 (T. Roberts 等人,2014)。
属性
IUPAC Name |
2-methyl-6-[(1-methylpyrazol-4-yl)methylamino]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-8-3-10(12(17)18)4-11(15-8)13-5-9-6-14-16(2)7-9/h3-4,6-7H,5H2,1-2H3,(H,13,15)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUBPMMHAKGGSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)NCC2=CN(N=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2521221.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2521222.png)
![3-(3-chloro-4-methylphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2521224.png)


![N-(4-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2521229.png)
![[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2521231.png)

![5-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2521235.png)
![(E)-N,N-dibutyl-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)benzenesulfonamide](/img/structure/B2521236.png)

![Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2521239.png)

![N-{4-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(2-phenylethyl)urea](/img/structure/B2521241.png)